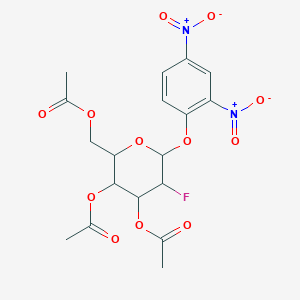
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate is an organic compound belonging to the class of glycosyl compounds These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond
Preparation Methods
The synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate involves several key steps. The process typically starts with the selective enzyme hydrolysis of a polysaccharide to produce the core heptasaccharide. This is followed by per-O-acetylation, α-bromination, reductive glycal formation, electrophilic fluorination, S_NAr glycosylation, and Zemplen deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Biology: It serves as a substrate in biochemical assays to study enzyme activity and inhibition.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate involves its interaction with specific enzymes, such as β-galactosidase. The compound acts as a substrate, and during the enzymatic reaction, a glycosyl enzyme intermediate is formed. This intermediate can be trapped and studied to understand the enzyme’s catalytic mechanism.
Comparison with Similar Compounds
Similar compounds to 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate include:
- 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-allopyranoside
- 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-mannopyranoside These compounds share similar structural features but differ in the specific sugar moiety attached. The uniqueness of this compound lies in its specific configuration and the presence of acetyl groups, which can influence its reactivity and interactions with enzymes.
Properties
IUPAC Name |
[3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O12/c1-8(22)29-7-14-16(30-9(2)23)17(31-10(3)24)15(19)18(33-14)32-13-5-4-11(20(25)26)6-12(13)21(27)28/h4-6,14-18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXYOUGQDGBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














